1-(3-Phenylpropyl)-4-(trifluoromethyl)benzene
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Overview
Description
1-(3-Phenylpropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylpropyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-4-(trifluoromethyl)benzene typically involves the reaction of 1-(3-phenylpropyl)benzene with a trifluoromethylating agent. Common reagents used in this process include trifluoromethyl iodide (CF3I) and a base such as potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Reduced derivatives (e.g., alkanes)
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Phenylpropyl)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery and development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(3-Phenylpropyl)-4-(trifluoromethyl)benzene can be compared to other similar compounds, such as:
1-(3-Phenylpropyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzene: Lacks the phenylpropyl group, affecting its reactivity and applications.
1-(3-Phenylpropyl)-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, leading to differences in metabolic stability and bioavailability.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
CAS No. |
63975-20-2 |
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Molecular Formula |
C16H15F3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H15F3/c17-16(18,19)15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |
InChI Key |
RSJPXEKCXMJPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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